molecular formula C23H18N4OS B2756192 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899736-16-4

4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2756192
CAS No.: 899736-16-4
M. Wt: 398.48
InChI Key: IPDVBFQRYBTNMC-UHFFFAOYSA-N
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Description

4-Cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmacology known for its diverse biological activities. The structure integrates a 4,5-dimethylbenzo[d]thiazol-2-yl group connected via a benzamide linker to a pyridin-2-ylmethyl moiety, with an additional 4-cyano substituent on the benzamide ring . Benzothiazole derivatives are extensively investigated for their potential as therapeutic agents and biological probes. Contemporary research highlights that 2-aminothiazole and related structures are key pharmacophores in the development of novel antioxidants and antimicrobial agents . Furthermore, analogous benzo[d]thiazol-2-ylmethyl derivatives have demonstrated significant bioactivity in neurological research, such as acting as potent neuronal nitric oxide synthase (nNOS) inhibitors with neuroprotecting potential in preclinical models . The specific mechanism of action for this compound is area for further investigation, but its design suggests potential for targeting various enzymes and receptors. Its research applications are primarily in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for more complex molecules. This product is intended for laboratory research purposes only. Applications: The compound is suitable for use in biochemical screening, pharmaceutical R&D, and as a reference standard in analytical chemistry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-15-6-11-20-21(16(15)2)26-23(29-20)27(14-19-5-3-4-12-25-19)22(28)18-9-7-17(13-24)8-10-18/h3-12H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDVBFQRYBTNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 4,5-dimethyl-2-aminobenzenethiol with a suitable nitrile.

    Introduction of the Pyridin-2-ylmethyl Group: This step often involves a nucleophilic substitution reaction where pyridin-2-ylmethyl chloride reacts with the benzothiazole derivative.

    Formation of the Benzamide: The final step involves the reaction of the intermediate with 4-cyanobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The benzamide and pyridine groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzamides or pyridine derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the areas of oncology and microbiology .

Anticancer Activity

  • Mechanism of Action :
    • Compounds similar to this one have been shown to inhibit tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells, particularly those targeting the colchicine binding site on tubulin .
  • Case Studies :
    • In a related study, a compound with a similar structure demonstrated an IC50 value of 0.25 μM against HepG2 hepatocarcinoma cells, indicating potent growth inhibition . Although specific IC50 values for this compound are not yet published, its structural analogs suggest potential efficacy.
  • In vitro Studies :
    • Preliminary tests on benzothiazole derivatives indicate significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) . Further exploration of this compound's effects on these lines is warranted.

Antimicrobial Activity

  • Broad-Spectrum Activity :
    • Similar thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating potential for broad-spectrum antimicrobial applications .
  • Combination Therapy :
    • The use of this compound alongside cell-penetrating peptides has been proposed as a strategy to enhance antibacterial efficacy, particularly against resistant bacterial strains .
  • Case Studies :
    • Studies involving related thiazole derivatives have shown significant zones of inhibition against bacterial strains such as E. coli and S. aureus at concentrations as low as 8 mM .

Anticancer Activity Summary

Compound NameCell LineIC50 (μM)
Related CompoundHepG20.25
Benzothiazole DerivativeMCF7TBD
Benzothiazole DerivativeA549TBD

Antimicrobial Activity Summary

Compound NameConcentration (mM)Zone of Inhibition (mm)
Isopropyl Derivative8E. coli: 8, S. aureus: 9
Other DerivativesVariesUp to 10.5

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The cyano group and the benzothiazole ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide with structurally related compounds from the evidence, focusing on key structural features, physicochemical properties, and reported bioactivity:

Compound Structural Features Physicochemical Data Reported Bioactivity Reference
4-Cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (Target) Benzamide core, 4-cyano, 4,5-dimethylbenzo[d]thiazole, pyridin-2-ylmethyl substituent Melting point, solubility, and spectral data not explicitly provided in evidence. No direct bioactivity data; inferred potential from structural analogs (e.g., kinase inhibition).
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Dichlorobenzamide, morpholinomethyl-thiazole, pyridin-3-yl Reported as a yellow solid; 1H/13C NMR and HRMS data confirmed purity and structure. Potential biological activity (unspecified); requires further pharmacological evaluation.
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Benzamide, 4-methylpiperazinylmethyl-thiazole, pyridin-3-yl White solid; structural confirmation via NMR and HRMS. Similar to 4d; no explicit activity data but part of a series with hypothesized antimicrobial/kinase roles.
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Acetamide core, fluorophenyl, pyridin-2-yl-thiazole Commercial availability; solubility likely modulated by fluorophenyl group. Part of a kinase inhibitor screening library; activity against specific targets inferred but not detailed.
4-Cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride Benzamide, 4-cyano, 4,7-dimethylbenzo[d]thiazole, morpholinoethyl Available as a hydrochloride salt (enhanced solubility). Supplier-listed; bioactivity undisclosed but salt form suggests intended for in vitro/in vivo testing.
5-Chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide (CDD-815202) Chlorohydroxybenzamide, nitro and methoxy substituents Purchased from MolPort; reagent-grade purity. Evaluated as a Mycobacterium tuberculosis inhibitor; multitarget mechanism proposed.

Key Structural and Functional Insights:

Core Scaffold Differences :

  • The target compound’s benzamide core distinguishes it from acetamide-based analogs like GSK1570606A . Benzamide derivatives often exhibit enhanced metabolic stability compared to acetamides due to reduced susceptibility to enzymatic hydrolysis.
  • The 4,5-dimethylbenzo[d]thiazole moiety in the target compound contrasts with simpler thiazole rings in analogs (e.g., 4d, 4g). The fused benzothiazole system may improve π-π stacking interactions in target binding .

The cyano group at the benzamide’s para position is a strong electron-withdrawing group, which may influence electronic distribution and binding affinity compared to chloro (4d, CDD-815202) or nitro (CDD-815202) substituents .

Bioactivity Implications :

  • Compounds with pyridinyl-thiazole motifs (e.g., GSK1570606A) are frequently explored as kinase inhibitors, suggesting the target compound could share similar mechanisms .
  • The lack of explicit bioactivity data for the target compound underscores the need for enzymatic or cellular assays to evaluate its potency against relevant targets (e.g., kinases, microbial enzymes).

Biological Activity

The compound 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a member of the benzothiazole and benzimidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant data tables and research findings.

Biological Activity Overview

Research indicates that compounds similar to 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exhibit significant biological activities. Key areas of interest include:

  • Antitumor Activity : Various studies have demonstrated the ability of benzothiazole derivatives to inhibit cancer cell proliferation.
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains.

The antitumor activity is primarily attributed to the compound's ability to bind to DNA, inhibiting DNA-dependent enzymes and preventing cell division. This mechanism is crucial in targeting rapidly dividing cancer cells.

Case Studies

  • Study on Lung Cancer Cell Lines :
    • Cell Lines Tested : A549, HCC827, NCI-H358.
    • Methodology : MTS cytotoxicity and BrdU proliferation assays were employed to evaluate the effectiveness of the compound.
    • Findings : The compound exhibited IC50 values ranging from 0.85 μM to 6.75 μM across different cell lines, indicating potent antitumor activity (Table 1).
Cell LineIC50 (μM)Assay Type
A5492.122D
HCC8275.132D
NCI-H3580.852D
A5496.753D
HCC82720.463D

Table 1: IC50 values of the compound against various lung cancer cell lines.

Efficacy Against Microorganisms

Research has indicated that derivatives of benzothiazole possess antimicrobial properties. The compound was tested against several bacterial strains with notable results.

Case Study Data

  • Antimicrobial Testing :
    • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
    • Results : The compound demonstrated significant inhibition zones in agar diffusion assays.
MicroorganismInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

Table 2: Antimicrobial activity measured by inhibition zones.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step procedures, including:

  • Step 1 : Formation of the benzothiazole core via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions.
  • Step 2 : Introduction of the pyridinylmethyl group via alkylation or reductive amination.
  • Step 3 : Coupling of the benzamide moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt).
    • Optimization : Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (60–100°C for amidation), and stoichiometric ratios of intermediates. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Essential Methods :

  • NMR Spectroscopy : Confirm regiochemistry of substitutions (e.g., 4,5-dimethylbenzothiazole vs. positional isomers) using ¹H/¹³C NMR.
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected ~415.5 g/mol) and detect impurities.
  • HPLC-PDA : Assess purity (>95% recommended for biological assays).
    • Advanced Confirmation : X-ray crystallography (where feasible) resolves stereoelectronic effects, as seen in structurally analogous benzothiazole derivatives .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : MIC values against Gram-positive bacteria (e.g., S. aureus) range from 8–32 µg/mL in analogous benzothiazole-benzamide hybrids.
  • Anticancer Potential : IC₅₀ values of 10–50 µM in breast (MCF-7) and lung (A549) cancer cell lines, likely via kinase inhibition or apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's bioactivity?

  • Strategy :

  • Core Modifications : Replace the 4-cyano group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to alter electronic profiles.
  • Side-Chain Variations : Test alternative heterocycles (e.g., morpholine instead of pyridine) to enhance solubility or target affinity.
    • Validation : Use in silico docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or tubulin, followed by enzymatic assays .

Q. How can contradictory data on cytotoxicity across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell passage numbers.
  • Impurity Effects : Re-synthesize the compound under controlled conditions and re-test.
    • Resolution : Perform orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability) to confirm mechanisms .

Q. What strategies mitigate low aqueous solubility during in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce phosphate or PEGylated groups at the benzamide moiety.
  • Nanoparticle Formulation : Encapsulate in PLGA or liposomal carriers to enhance bioavailability.
    • Validation : Use dynamic light scattering (DLS) for particle size analysis and in vivo PK/PD profiling .

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